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Compound of Interest

Compound Name: Fmoc-D-Allylglycine

Cat. No.: B557745

For Researchers, Scientists, and Drug Development Professionals

Fmoc-D-Allylglycine is a versatile building block in solid-phase peptide synthesis (SPPS),
offering unique opportunities for post-synthetic modifications and the creation of peptides with
enhanced properties. This guide provides a comprehensive overview of its core characteristics,
detailed experimental protocols for its incorporation into peptides, and methods for subsequent
chemical transformations of its allyl side chain.

Core Characteristics of Fmoc-D-Allylglycine

Fmoc-D-Allylglycine, chemically known as (R)-2-((((9H-Fluoren-9-
yl)methoxy)carbonyl)amino)pent-4-enoic acid, is a non-canonical amino acid derivative. The
fluorenylmethoxycarbonyl (Fmoc) group serves as a base-labile protecting group for the a-
amino group, making it fully compatible with standard Fmoc-based SPPS protocols. The key
feature of this amino acid is its allyl side chain, which is chemically orthogonal to the common
protecting groups used in peptide synthesis. This allows for selective chemical manipulation of
the allyl group while the peptide remains attached to the solid support.

Physicochemical Properties:
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Property Value

CAS Number 170642-28-1

Molecular Formula C20H19NO4

Molecular Weight 337.37 g/mol [1]
Appearance White to off-white powder
Melting Point Approximately 134 °C

Experimental Protocols
Incorporation of Fmoc-D-Allylglycine into Peptides via
SPPS

The incorporation of Fmoc-D-Allylglycine into a growing peptide chain follows the standard
iterative cycle of Fmoc-SPPS. This involves the deprotection of the N-terminal Fmoc group of
the resin-bound peptide, followed by the coupling of the incoming Fmoc-D-Allylglycine.

Materials and Reagents:

 Fmoc-D-Allylglycine

e Solid-phase synthesis resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl resin)
e N,N-Dimethylformamide (DMF), peptide synthesis grade

e Piperidine, 20% (v/v) in DMF for Fmoc deprotection

o Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium
hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-
b]pyridinium 3-oxid hexafluorophosphate)

e Base: N,N-Diisopropylethylamine (DIPEA)
e Dichloromethane (DCM)

Protocol for Coupling Fmoc-D-Allylglycine:
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This protocol outlines a single coupling cycle for incorporating Fmoc-D-Allylglycine onto a
deprotected peptide-resin.

e Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

e Fmoc Deprotection:

[¢]

Treat the resin with 20% piperidine in DMF for 5-7 minutes.

Drain the solution.

o

[e]

Repeat the treatment with 20% piperidine in DMF for another 15-20 minutes.

o

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

e Amino Acid Activation and Coupling:

[e]

In a separate vessel, dissolve Fmoc-D-Allylglycine (3-5 equivalents relative to the resin
loading), HBTU or HATU (2.9-4.9 equivalents), and a minimal amount of DMF.

[¢]

Add DIPEA (6-10 equivalents) to the amino acid solution to activate the carboxylic acid.

[e]

Immediately add the activated amino acid solution to the deprotected peptide-resin.

o

Agitate the mixture for 1-2 hours at room temperature. The completion of the coupling can
be monitored using a qualitative method like the Kaiser test.

e Washing:

o Drain the coupling solution.

o Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
Quantitative Data on Coupling Reagents:

While specific quantitative data for the coupling efficiency of Fmoc-D-Allylglycine is not
extensively published, the following table provides typical performance characteristics for

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b557745?utm_src=pdf-body
https://www.benchchem.com/product/b557745?utm_src=pdf-body
https://www.benchchem.com/product/b557745?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557745?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

common coupling reagents with non-sterically hindered amino acids, which can serve as a
general guideline.

. Typical .
Coupling . . ) Relative
Additive Coupling Time o Notes
Reagent Efficiency
(SPPS)

A widely used

HBTU HOBLt (optional) 30 - 60 minutes Very Good and reliable
coupling reagent.
Often the
reagent of choice
for difficult

HATU - 5 - 15 minutes Excellent couplings due to
high speed and
low racemization.
[2]
A cost-effective
and highly

HCTU - 5 - 20 minutes Excellent efficient

alternative to
HATU.[2]

Post-Synthetic Modification of the Allyl Side Chain

The allyl group of D-allylglycine serves as a versatile handle for a variety of post-synthetic
modifications, enabling the synthesis of peptides with novel structures and functions, such as
cyclic peptides.[3]

This protocol describes the on-resin reaction between the allyl group of a D-allylglycine residue
and a thiol, typically from a cysteine residue, to form a thioether linkage, often used for peptide
cyclization.[4][5]

Materials and Reagents:

» Peptide-resin containing D-allylglycine and a deprotected cysteine residue
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» Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

e Solvent: DMF or a mixture of DMF/DCM

e UV light source (365 nm)

Protocol:

Swell the peptide-resin in the chosen solvent within a quartz reaction vessel.

Add the photoinitiator (e.g., 10-20 mg per 0.1 mmol of resin).

Irradiate the mixture with UV light (365 nm) for 20-60 minutes with gentle agitation.

Wash the resin thoroughly with DMF and DCM to remove the photoinitiator and any
byproducts.

Olefin metathesis can be used to form a carbon-carbon double bond, for instance, to create
"stapled” peptides with enhanced helical structures or for macrocyclization.[6][7][8]

Materials and Reagents:

o Peptide-resin containing at least two allyl-containing residues (e.g., two D-allylglycines)

e Grubbs' catalyst (e.g., 1st or 2nd generation)

e Solvent: Anhydrous and degassed 1,2-dichloroethane (DCE) or DCM

Protocol:

o Swell the peptide-resin in the chosen solvent.

e In a separate flask, dissolve the Grubbs' catalyst (typically 5-15 mol% relative to the peptide)
in the solvent.

o Add the catalyst solution to the resin.

o Agitate the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours
at room temperature or with gentle heating.
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Wash the resin extensively with the solvent to remove the catalyst.

Cleavage from Resin and Purification

Cleavage Cocktail:

A standard cleavage cocktail for peptides without sensitive residues is a mixture of

trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5.

Protocol:

Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at
room temperature.

Filter the resin and collect the filtrate containing the cleaved peptide.
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Purification:

The crude peptide is typically purified by preparative reverse-phase high-performance liquid
chromatography (RP-HPLC).[9][10]

Typical RP-HPLC Conditions:

Column: C18 stationary phase
Mobile Phase A: 0.1% TFA in water
Mobile Phase B: 0.1% TFA in acetonitrile

Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 5% to 95% B over
30 minutes) is commonly used to elute the peptide.

Detection: UV absorbance at 214 nm and 280 nm.
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Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final
product as a white powder.

Visualizations of Workflows
General Workflow for Fmoc-SPPS of a Peptide
Containing D-Allylglycine
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Caption: General workflow for solid-phase peptide synthesis incorporating Fmoc-D-
Allylglycine.

Logical Relationship for Post-Synthetic Modification of
the Allyl Group
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Caption: Options for post-synthetic modification of the allyl side chain on a resin-bound peptide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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